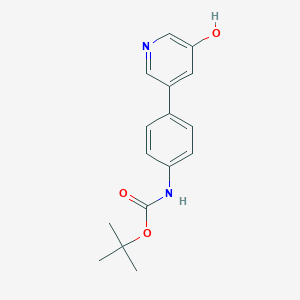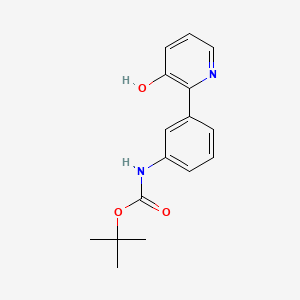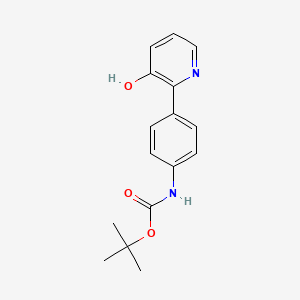
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-3-hydroxypyridine (5-APHP) is an aromatic compound that has been studied extensively in recent years due to its wide range of applications in the laboratory. It is a versatile molecule that is used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, the production of medical imaging agents, and the development of new materials.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceutical compounds, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the production of medical imaging agents, such as gadolinium-based contrast agents. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from oxidative damage caused by free radicals. It is also believed to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This suggests that it may have potential therapeutic applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and purify. However, there are some limitations to using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as the lack of detailed information on its mechanism of action and its potential toxicity.
Orientations Futures
There are a number of potential future directions for research on 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%. These include further investigations into its mechanism of action, its potential therapeutic applications, and its safety and toxicity profiles. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceutical compounds and in the development of new materials. Finally, further research is needed to investigate the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and its potential interactions with other compounds.
Méthodes De Synthèse
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized from 4-bromo-2-chloro-5-nitropyridine (BCNP) and 4-bromo-2-chloro-5-nitroaniline (BCNA) using a three-step synthesis method. In the first step, BCNP is reacted with BCNA in an aqueous solution containing a base catalyst, such as sodium hydroxide. This reaction produces 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and the byproduct, 4-bromo-2-chloro-5-nitrobenzoic acid (BCNBA). In the second step, the BCNBA is removed from the reaction mixture, leaving 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% as the desired product. In the third step, the 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is isolated and purified using a variety of techniques, such as column chromatography.
Propriétés
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLIBPENCVUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)


![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)


![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)